Tris(4-methoxyphenyl)phosphine
Overview
Description
Tris(4-methoxyphenyl)phosphine: is an organophosphorus compound with the chemical formula C21H21O3P . It is a white solid at room temperature and is primarily used as a ligand in organometallic chemistry and homogeneous catalysis . The compound is known for its symmetrical structure, with methoxy groups positioned at the 4-position on each phenyl ring .
Mechanism of Action
Target of Action
Tris(4-methoxyphenyl)phosphine is an organophosphorus compound . It is primarily used as a ligand in organometallic chemistry and homogeneous catalysis . The primary targets of this compound are therefore the metal ions in these reactions .
Mode of Action
As a ligand, this compound binds to metal ions, forming complexes . This interaction facilitates various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling .
Biochemical Pathways
It is known to be employed in the suzuki reaction . It is also used in the kinetic study of the effect of catalysts on the curing of biphenyl epoxy resin .
Pharmacokinetics
It is known to be insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the facilitation of various coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds .
Action Environment
This compound is air sensitive . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)phosphine can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
3C6H4OCH3MgBr+PCl3→(C6H4OCH3)3P+3MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(4-methoxyphenyl)phosphine can undergo oxidation to form this compound oxide.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Metal salts such as palladium chloride or platinum chloride are often used in the formation of metal-phosphine complexes.
Major Products:
Oxidation: this compound oxide.
Substitution: Metal-phosphine complexes, such as this compound-palladium chloride.
Scientific Research Applications
Chemistry: Tris(4-methoxyphenyl)phosphine is widely used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling , Heck reaction , and Stille coupling . These reactions are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for understanding protein-ligand interactions.
Industry: The compound is employed in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .
Comparison with Similar Compounds
Triphenylphosphine: Lacks the methoxy groups, making it less electron-donating compared to tris(4-methoxyphenyl)phosphine.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains additional methoxy groups, which further increase its electron-donating ability.
Uniqueness: this compound is unique due to its balance of electron-donating ability and steric hindrance. The methoxy groups provide sufficient electron density to stabilize metal centers while maintaining a relatively compact structure, making it versatile in various catalytic applications .
Properties
IUPAC Name |
tris(4-methoxyphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUAUOYLFIRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061217 | |
Record name | Phosphine, tris(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855-38-9 | |
Record name | Tris(4-methoxyphenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphine, tris(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4-methoxyphenyl)phosphine | |
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Record name | Phosphine, tris(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphine, tris(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-methoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.567 | |
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Record name | Tri(4-methoxyphenyl)phosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5BT47LZ8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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